chemical structure of 2-(4-methylstyryl)pyridine and isomers
chemical structure of 2-(4-methylstyryl)pyridine and isomers
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Properties of 2-(4-methylstyryl)pyridine and its Isomers
Abstract
Stilbene and its derivatives represent a class of privileged structures in medicinal chemistry and materials science, valued for their unique photochemical properties and diverse biological activities.[1][2] This guide provides a comprehensive technical overview of 2-(4-methylstyryl)pyridine, a heterocyclic stilbene analogue. We delve into the fundamental aspects of its chemical structure, focusing on the critical E/Z isomerism that defines its stereochemical identity and properties. Detailed, field-proven protocols for its synthesis via the Wittig and Horner-Wadsworth-Emmons reactions are presented, with an emphasis on the mechanistic rationale behind achieving stereocontrol. Furthermore, this guide outlines the essential analytical techniques for isomer characterization, including NMR, UV-Vis, and IR spectroscopy, and explores the dynamics of photochemical isomerization. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, molecular engineering, and materials development.
Core Structure and Isomeric Forms
2-(4-methylstyryl)pyridine, also known as 2-p-methylstyrylpyridine, belongs to the arylethene family. Its core structure consists of a pyridine ring and a methyl-substituted phenyl ring (toluene) linked by an ethylene bridge.[3] The presence of the carbon-carbon double bond (C=C) in the ethylene linker gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)- and (Z)-2-(4-methylstyryl)pyridine.
-
(E)-isomer (trans): The pyridine and 4-methylphenyl groups are on opposite sides of the double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance, resulting in a more planar molecular geometry.
-
(Z)-isomer (cis): The pyridine and 4-methylphenyl groups are on the same side of the double bond. This arrangement introduces significant steric strain, causing the aromatic rings to twist out of plane, which disrupts the overall conjugation of the π-system.
The specific isomer has a profound impact on the molecule's physical, photochemical, and biological properties.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 718-27-4 |
| Appearance | Typically a solid at room temperature |
| SMILES Code | CC1=CC=C(/C=C/C2=NC=CC=C2)C=C1 |
(Data sourced from BLD Pharm[3])
Synthesis Methodologies: A Practical Guide
The creation of the styryl double bond is the cornerstone of synthesizing 2-(4-methylstyryl)pyridine. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most reliable and widely employed methods for this transformation, offering different degrees of stereoselectivity.[4][5][6]
The Wittig Reaction
The Wittig reaction is a versatile method for olefination, involving the reaction of an aldehyde with a phosphorus ylide (phosphorane).[4][7] For the synthesis of 2-(4-methylstyryl)pyridine, this typically involves the reaction of 4-methylbenzaldehyde with an ylide generated from a 2-picolylphosphonium salt.
Causality of Experimental Design: The choice of base and solvent is critical as it influences the stability of the ylide. Non-stabilized ylides (used here) often yield a mixture of E and Z isomers, with the Z-isomer frequently favored under salt-free conditions. The reaction proceeds through a four-membered oxaphosphetane intermediate, and its collapse dictates the final stereochemistry.[7]
Experimental Protocol: Synthesis via Wittig Reaction
-
Ylide Precursor Synthesis:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), combine 2-picoline (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 12-24 hours. The phosphonium salt will precipitate.
-
Cool the reaction to room temperature, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-picolyltriphenylphosphonium bromide.
-
-
Ylide Generation and Olefination:
-
Suspend the synthesized phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise. The solution should turn a deep red or orange color, indicating ylide formation.
-
Stir at -78 °C for 1 hour.
-
Add a solution of 4-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product will contain a mixture of (E)- and (Z)-2-(4-methylstyryl)pyridine and triphenylphosphine oxide.
-
Purify the isomers using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The (E)-isomer is generally less polar and will elute first.
-
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[8] Its primary advantage is the high stereoselectivity, producing predominantly the (E)-alkene.[5][9] The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.[5]
Causality of Experimental Design: The HWE reaction's E-selectivity stems from the thermodynamic control in the formation of the intermediate. The transition state leading to the trans-alkene is sterically more favorable and lower in energy, driving the reaction towards the (E)-product.[9]
Experimental Protocol: Synthesis via HWE Reaction
-
Phosphonate Synthesis (Arbuzov Reaction):
-
Combine 2-(bromomethyl)pyridine (1.0 eq) and triethyl phosphite (1.2 eq) in a round-bottom flask.
-
Heat the mixture at 120-150 °C for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Once complete, cool to room temperature.
-
Purify the resulting diethyl (pyridin-2-ylmethyl)phosphonate by vacuum distillation or column chromatography.
-
-
Olefination Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve the synthesized phosphonate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil), portion-wise. Allow the hydrogen gas evolution to cease.
-
Stir the resulting anion solution at room temperature for 30 minutes.
-
Add 4-methylbenzaldehyde (1.0 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to yield pure (E)-2-(4-methylstyryl)pyridine.
-
Diagram: Horner-Wadsworth-Emmons Synthesis Workflow
Caption: Workflow for the synthesis of (E)-2-(4-methylstyryl)pyridine via the HWE reaction.
Spectroscopic Characterization of Isomers
Unambiguous identification and differentiation of the E and Z isomers are achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
Proton NMR is the most definitive method for assigning the geometry of the double bond. The key diagnostic feature is the coupling constant (J) between the two vinylic protons.[10]
-
(E)-isomer: The vinylic protons are in a trans relationship, resulting in a large coupling constant, typically ¹⁶J = 15-18 Hz .
-
(Z)-isomer: The vinylic protons are in a cis relationship, leading to a smaller coupling constant, typically ¹⁶J = 10-12 Hz .
The aromatic regions will also show distinct patterns due to the different spatial arrangements and anisotropic effects of the rings. The proton on the pyridine ring adjacent to the styryl group is often shifted significantly downfield due to the nitrogen's electron-withdrawing nature.[11][12]
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | (E)-Isomer (δ, ppm) | (Z)-Isomer (δ, ppm) | Multiplicity & J (Hz) |
|---|---|---|---|
| Methyl (CH₃) | ~2.3-2.4 | ~2.3-2.4 | s |
| Vinylic (Ar-CH=) | ~7.2-7.5 | ~6.7-6.9 | d, J ≈ 15-18 (E), 10-12 (Z) |
| Vinylic (=CH-Py) | ~7.0-7.3 | ~6.6-6.8 | d, J ≈ 15-18 (E), 10-12 (Z) |
| Aromatic (Tolyl) | ~7.1-7.5 | ~7.1-7.5 | m |
| Aromatic (Pyridyl) | ~7.1-8.6 | ~7.1-8.6 | m |
UV-Vis Spectroscopy
The electronic absorption spectra of the isomers are markedly different due to variations in molecular planarity and conjugation.[13] Electronic transitions in these molecules are primarily π → π*.[14][15]
-
(E)-isomer: The near-planar conformation allows for effective π-conjugation across the entire molecule. This extended conjugation lowers the HOMO-LUMO energy gap, resulting in absorption at a longer wavelength (higher λ_max_) with a higher molar extinction coefficient (ε) .
-
(Z)-isomer: Steric hindrance forces the aromatic rings out of plane, disrupting π-conjugation. This leads to absorption at a shorter wavelength (lower λ_max_) and with a lower intensity (ε) .
Table 3: Typical UV-Vis Absorption Data (in Ethanol)
| Isomer | λ_max_ (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|
| (E)-isomer | ~300-320 | Higher |
| (Z)-isomer | ~280-300 | Lower |
Infrared (IR) Spectroscopy
IR spectroscopy can provide complementary structural information. A key diagnostic peak for the (E)-isomer is the out-of-plane C-H bending vibration for the trans-disubstituted alkene, which appears as a strong band around 960-970 cm⁻¹ .[16] This band is absent in the spectrum of the (Z)-isomer.
Photochemical Properties: E↔Z Isomerization
One of the most defining characteristics of styrylpyridines is their ability to undergo reversible photoisomerization upon irradiation with UV light.[13][17]
-
Mechanism: Absorption of a photon promotes the molecule from the ground state (S₀) to an excited singlet state (S₁). In the excited state, the energy barrier for rotation around the central C=C bond is significantly lowered. The molecule can then rotate and relax back to the ground state of the opposite isomer, often via a non-radiative decay pathway through a conical intersection.[17]
-
Photostationary State (PSS): Continuous irradiation of either isomer typically leads to a mixture of both, known as a photostationary state. The composition of this mixture depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization reactions.
This light-driven switching capability makes 2-(4-methylstyryl)pyridine and related compounds attractive candidates for development as molecular switches, photosensitive materials, and phototherapeutic agents.[18]
Diagram: Photoisomerization Cycle
Caption: Reversible E/Z photoisomerization of 2-(4-methylstyryl)pyridine upon UV irradiation.
Applications and Future Outlook
The stilbene scaffold is a cornerstone in drug discovery, with derivatives like resveratrol and combretastatin demonstrating potent biological activities.[1][2] Styrylpyridines, as aza-stilbene analogues, are being explored for a range of therapeutic applications.
-
Anticancer Agents: Many stilbene derivatives exhibit anticancer properties, often by inhibiting tubulin polymerization or modulating cell signaling pathways.[2]
-
Antimicrobial and Antifungal Agents: The stilbene structure has been identified as a promising scaffold for developing new antifungal and antimicrobial drugs to combat resistance.[19][20]
-
Molecular Probes and Materials: The photochromic nature of these compounds allows for their use in developing smart materials, optical data storage, and molecular machines.[18]
The introduction of the pyridine ring and the methyl group in 2-(4-methylstyryl)pyridine modulates its electronic properties, solubility, and potential for hydrogen bonding, offering a tunable platform for designing new molecules with specific functions. Continued research into the synthesis of pure isomers and the biological evaluation of these compounds will be crucial for unlocking their full potential in both medicine and materials science.
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